![molecular formula C15H16N2O B504815 4-propan-2-yl-N-(3-pyridinyl)benzamide CAS No. 15088-88-7](/img/structure/B504815.png)
4-propan-2-yl-N-(3-pyridinyl)benzamide
Overview
Description
4-propan-2-yl-N-(3-pyridinyl)benzamide is a monoterpenoid.
Scientific Research Applications
Applications in Luminescence and Optical Properties
Pyridyl Substituted Benzamides with Aggregation Enhanced Emission A study on pyridyl substituted benzamides, specifically 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide and its counterpart with a pyridin-4-yl group, revealed their luminescent properties. These compounds exhibit luminescence in DMF solutions and solid states and form nano-aggregates in aqueous-DMF solutions with enhanced emission. The luminescence is influenced by the solvent's polarity, and these compounds exhibit reversible changes between crystalline and amorphous states upon grinding and annealing, respectively. This study highlights the potential use of such benzamide derivatives in optical applications due to their aggregation-enhanced emission and multi-stimuli responsive properties (Srivastava et al., 2017).
Applications in Medicinal Chemistry
Antimicrobial Properties of Substituted Benzamides A specific derivative, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, was synthesized and studied for its antimicrobial properties. The research highlights the significance of heteroacyclic and benzamido heterocyclic compounds in medicinal and pharmaceutical chemistry due to their noticeable drug absorption and transmission effects (Tayade & Shekar, 2012).
Applications in Chemical Synthesis
Improved Synthesis Processes Research aimed at improving the synthesis process of 2-hydroxy-N-(pyridin-4-yl)benzamide was conducted, indicating that the compound can be synthesized with high yield under specific conditions. This showcases the importance of optimizing synthesis processes for such compounds to achieve higher efficiency and yield (Dian, 2010).
Applications in Analytical Chemistry
Capillary Electrophoresis for Substance Separation Nonaqueous capillary electrophoresis was developed to separate imatinib mesylate and related substances, including derivatives of N-(pyridin-3-yl)benzamide. The study underscores the role of these derivatives in enhancing analytical methods for the separation and identification of complex mixtures in pharmaceuticals (Ye et al., 2012).
properties
CAS RN |
15088-88-7 |
---|---|
Product Name |
4-propan-2-yl-N-(3-pyridinyl)benzamide |
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3g/mol |
IUPAC Name |
4-propan-2-yl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-5-7-13(8-6-12)15(18)17-14-4-3-9-16-10-14/h3-11H,1-2H3,(H,17,18) |
InChI Key |
UXPRVYXRHDMOPP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
solubility |
36 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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